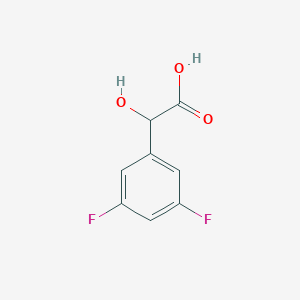

3,5-Difluoromandelic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,5-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMLPPFFMSRWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343273 | |

| Record name | 3,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-31-2 | |

| Record name | 3,5-Difluoromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132741-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 3,5-Difluoromandelic Acid – A Critical Chiral Synthon in Medicinal Chemistry

Executive Summary

3,5-Difluoromandelic acid (CAS 132741-31-2) is a high-value chiral building block, predominantly utilized in the synthesis of advanced peptidomimetics and protease inhibitors. Its structural core—a phenylacetic acid scaffold functionalized with a hydroxyl group and two fluorine atoms in the meta positions—imparts unique electronic and physicochemical properties to downstream Active Pharmaceutical Ingredients (APIs).

The strategic incorporation of the 3,5-difluoro motif modulates metabolic stability by blocking oxidative metabolism at the phenyl ring while enhancing lipophilicity (

Chemical Profile & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-(3,5-Difluorophenyl)-2-hydroxyacetic acid |

| CAS Number | 132741-31-2 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135–139 °C |

| Solubility | Soluble in MeOH, EtOH, IPA, DMSO; Sparingly soluble in water |

| pKa | ~3.4 (Acidic due to electron-withdrawing fluorines) |

| Chirality | Exists as (R)- and (S)-enantiomers; (S)-form is often the bioactive congener in GSIs |

Synthesis & Manufacturing Methodologies

The industrial production of this compound typically follows a Classical Resolution Route , although asymmetric enzymatic methods are emerging. The following workflow describes the standard chemical synthesis starting from 3,5-difluorobenzene derivatives.

Route A: The Cyanohydrin-Hydrolysis Pathway (Industrial Standard)

This route is preferred for its scalability and use of readily available reagents.

Step 1: Aldehyde Formation

-

Reagents: Magnesium (Mg), THF, DMF (or N-methylformanilide).[2]

-

Mechanism: Formation of the Grignard reagent (3,5-difluorophenylmagnesium bromide) followed by formylation.

-

Protocol Insight: Temperature control during Grignard formation is critical (<40°C) to prevent homocoupling byproducts.

Step 2: Cyanohydrin Synthesis

-

Reagents: Sodium Cyanide (NaCN) or TMSCN, Sodium Bisulfite (NaHSO₃).

-

Reaction: Nucleophilic attack of cyanide on the carbonyl carbon of 3,5-difluorobenzaldehyde.

-

Safety Note: This step requires strict cyanide handling protocols (pH monitoring >10 to prevent HCN gas evolution).

Step 3: Hydrolysis to Racemic Acid

-

Reagents: Conc. HCl or H₂SO₄, Reflux.

-

Yield: Typically 75-85% over two steps.

Route B: Optical Resolution (The Pseudoephedrine Method)

For pharmaceutical applications requiring high Enantiomeric Excess (ee >99%), the racemic acid is resolved via diastereomeric salt crystallization.

-

Solvent: Isopropanol (IPA).

-

Process:

-

Dissolve rac-3,5-difluoromandelic acid in hot IPA.

-

Add 0.5-0.6 equivalents of (1R,2R)-(-)-pseudoephedrine.

-

Slow cooling induces crystallization of the (S)-3,5-difluoromandelic acid · pseudoephedrine salt .

-

Liberation: The salt is treated with dilute HCl, and the free acid is extracted into Ethyl Acetate.

-

-

Why this works: The (S)-acid salt is significantly less soluble in IPA than the (R)-acid salt, allowing for efficient separation.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the conversion of the aldehyde precursor to the active pharmaceutical ingredient (LY411,575) via the resolved mandelic acid intermediate.

Figure 1: Synthetic pathway from aldehyde precursor to the Gamma-Secretase Inhibitor LY411,575, highlighting the critical chiral resolution step.[5][7][9]

Case Study: Applications in Drug Discovery (LY411,575)

The primary pharmaceutical utility of this compound is exemplified by LY411,575 , a potent Gamma-Secretase Inhibitor (GSI) developed for Alzheimer's disease and oncology (Notch signaling inhibition).

-

Mechanism of Action: The (S)-3,5-difluoromandelic moiety mimics the transition state of the peptide bond hydrolysis catalyzed by gamma-secretase.

-

Structure-Activity Relationship (SAR):

-

Hydroxyl Group: Forms critical Hydrogen bonds with the aspartate residues in the enzyme's active site.

-

3,5-Difluoro Substitution: Increases the acidity of the hydroxyl group (lowering pKa) and improves metabolic stability against ring oxidation compared to the non-fluorinated analog.

-

Stereochemistry: The (S)-configuration is essential for potency; the (R)-enantiomer often shows significantly reduced binding affinity (IC50 shift from nM to µM range).

-

Analytical Control: Chiral HPLC Method

To ensure the enantiomeric purity required for clinical candidates, the following validated HPLC method is recommended.

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25 °C |

| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min |

| Selectivity (α) | > 1.3 |

Protocol Note: Trifluoroacetic acid (TFA) is mandatory in the mobile phase to suppress ionization of the carboxylic acid, ensuring sharp peak shapes and preventing tailing.

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

Wu, Y. Q., et al. (2002). A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers. Bioorganic & Medicinal Chemistry Letters. Retrieved January 31, 2026, from [Link]

-

Fauq, A. H., et al. (2007). Scalable synthesis of the potent gamma-secretase inhibitor LY411,575. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 2. benchchem.com [benchchem.com]

- 3. This compound 97 132741-31-2 [sigmaaldrich.com]

- 4. 3,5-二氟扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents [patents.google.com]

- 7. A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Difluoromandelic Acid: A Strategic Chiral Synthon in Medicinal Chemistry

[1]

Executive Summary

3,5-Difluoromandelic acid (CAS 132741-31-2) represents a high-value chiral building block in modern drug discovery, distinguished by its unique fluorination pattern.[1] Unlike its non-fluorinated parent, mandelic acid, this derivative offers enhanced lipophilicity and metabolic resistance, making it a critical scaffold for peptidomimetics and protease inhibitors. This technical guide explores its pivotal role in Alzheimer’s disease therapeutics (specifically

Part 1: Structural Dynamics & The "Fluorine Effect"

Physicochemical Profile

The introduction of fluorine atoms at the 3- and 5-positions of the phenyl ring fundamentally alters the electronic and steric landscape of the mandelic acid core.

| Property | Value / Characteristic | Impact on Research |

| CAS Number | 132741-31-2 | Unique identifier for sourcing.[1] |

| Molecular Formula | MW: 188.13 g/mol .[1][2] | |

| Appearance | White crystalline solid | Mp: 135–139 °C. |

| Acidity ( | ~3.1 (Est.)[1] | More acidic than mandelic acid ( |

| Lipophilicity | Increased ( | Enhances membrane permeability for CNS-targeted drugs.[1] |

Bioisosteric Significance

In medicinal chemistry, the 3,5-difluorophenyl moiety is a privileged substructure.

-

Metabolic Blockade: The fluorine atoms block the C3 and C5 positions from oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life (

) of drug candidates.[1] -

Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the

of the adjacent hydroxyl group, potentially strengthening hydrogen bond interactions with target enzyme active sites (e.g., aspartyl proteases).

Part 2: Biocatalytic Synthesis & Production[1][4]

While chemical synthesis via cyanohydrin formation is possible, it often yields racemates requiring costly separation. The industry standard for high-purity chiral synthons is Enzymatic Kinetic Resolution .[1]

Validated Protocol: Lipase-Mediated Kinetic Resolution

This protocol describes the production of (R)-3,5-difluoromandelic acid using Burkholderia cepacia lipase (PSL/BCL), a robust enzyme for secondary alcohols.[1]

Reagents:

-

Substrate: Racemic this compound methyl ester[1]

-

Acyl Donor: Vinyl acetate (irreversible donor)[1]

-

Catalyst: Immobilized Lipase from Burkholderia cepacia (Amano Lipase PS)[1]

-

Solvent: tert-Butyl methyl ether (MTBE) or Diisopropyl ether (DIPE)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of racemic this compound methyl ester in 50 mL of anhydrous MTBE.

-

Acyl Donor Addition: Add 30 mmol (3 eq) of vinyl acetate.

-

Initiation: Add 500 mg of immobilized Lipase PS. Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column). The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-ester unreacted.[1]

-

Termination: Stop the reaction at 50% conversion (typically 24–48 hours) by filtering off the enzyme.

-

Separation:

-

Hydrolysis: Hydrolyze the isolated (R)-ester using LiOH/THF/Water to yield pure (R)-3,5-difluoromandelic acid.

Workflow Visualization

Figure 1: Enzymatic kinetic resolution workflow for isolating enantiopure this compound.

Part 3: Pharmaceutical Applications[6][7]

Alzheimer’s Disease: -Secretase Inhibition

The primary high-impact application of this compound is in the development of

-

Mechanism: The 3,5-difluoromandelic moiety serves as a transition-state mimic.[1] When incorporated into the C-terminus of peptidomimetic inhibitors (e.g., hydroxyethylamine isosteres), the hydroxyl group coordinates with the catalytic aspartate residues of presenilin (the active core of

-secretase). -

Potency: Research by Garofalo et al. demonstrated that derivatives containing the 3,5-difluorophenyl group exhibited superior potency compared to their non-fluorinated or mono-fluorinated counterparts.[1] The fluorine atoms optimize the fit within the hydrophobic S1' subsite of the enzyme.

Antibacterial & Anti-Virulence

Mandelic acid derivatives are historically known for urinary tract antisepsis.[1] The 3,5-difluoro analog is currently being investigated for enhanced lipophilicity, which may improve penetration into bacterial biofilms or gram-negative cell walls, although this remains an area of active preclinical exploration.

Part 4: Analytical Utility (19F NMR)

The this compound scaffold acts as a powerful "spy" molecule in analytical chemistry due to the sensitivity of the

-

Chiral Solvating Agent (CSA) Studies: It is frequently used as a model chiral guest to test the efficacy of new NMR Chiral Solvating Agents (e.g., chiral amines or macrocycles).[1]

-

Mechanism: In the presence of a chiral host, the two enantiomers of this compound form diastereomeric complexes. The

F NMR signals (typically around -109 ppm) split into distinct peaks.[1] -

Advantage: The high sensitivity of

F NMR allows for the determination of enantiomeric excess (ee) even in complex mixtures where

References

-

Garofalo, A. W., et al. (2002).[1] "A series of C-terminal amino alcohol dipeptide A

inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 12(21), 3051-3053.[1] Link -

Sigma-Aldrich. (n.d.).[1] "this compound Product Specification." Link

-

Almac Group. (2011).[1][5] "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry. Link

-

Soto, C., et al. (1996).[1] "Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation."[1][6] Biochemical and Biophysical Research Communications. Link

-

Li, G. W., et al. (2019).[1] "Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids." RSC Advances. Link

Sources

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. 132741-31-2|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis routes of 3,5-Difluorobenzaldehyde [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol: Scalable Synthesis of 3,5-Difluoromandelic Acid via Bisulfite Adduct

Strategic Overview & Application

3,5-Difluoromandelic acid (CAS: 132741-31-2) is a critical chiral building block in medicinal chemistry. The 3,5-difluorophenyl moiety acts as a bioisostere for phenyl rings, improving metabolic stability by blocking P450 oxidation sites while modulating lipophilicity.

This guide details the Bisulfite Adduct Method . While direct cyanohydrin formation using TMSCN is popular in small-scale discovery chemistry, the bisulfite route is preferred for scale-up and robust process development because it avoids the handling of anhydrous liquid hydrogen cyanide (HCN) and utilizes inexpensive reagents (NaHSO₃, NaCN).

Core Reaction Logic

-

Activation: 3,5-Difluorobenzaldehyde is converted to its solid bisulfite adduct, increasing the electrophilicity of the carbonyl carbon.

-

Substitution: The adduct undergoes nucleophilic displacement by cyanide to form the mandelonitrile.[1]

-

Hydrolysis: The nitrile is hydrolyzed under acidic conditions to yield the

-hydroxy acid.[1]

Safety: Cyanide Hazard Management (CRITICAL)

WARNING: This protocol involves Sodium Cyanide (NaCN).[2][3] Ingestion or inhalation of dust/generated HCN gas is fatal.

-

Engineering Controls: All operations involving NaCN must be performed in a certified chemical fume hood.

-

HCN Monitoring: A portable HCN detector must be active near the workspace.

-

Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin/Cyanokit) must be available and unexpired on-site.

-

Waste: All aqueous waste must be quenched with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Reaction Scheme & Mechanism

The following diagram illustrates the chemical pathway and the critical intermediate states.

Caption: Step-wise transformation from aldehyde to carboxylic acid via the stable bisulfite adduct.

Experimental Protocol

Phase 1: Formation of the Mandelonitrile

Objective: Convert aldehyde to cyanohydrin safely.

Reagents:

-

3,5-Difluorobenzaldehyde (1.0 equiv)

-

Sodium Bisulfite (NaHSO₃) (1.2 equiv)

-

Sodium Cyanide (NaCN) (1.2 equiv)

-

Water (Solvent)

-

Ethyl Acetate (Extraction solvent)

Step-by-Step:

-

Bisulfite Solution: In a round-bottom flask, dissolve NaHSO₃ (1.2 equiv) in water (approx. 3 mL per gram of bisulfite).

-

Adduct Formation: Add 3,5-Difluorobenzaldehyde (1.0 equiv) to the solution with vigorous stirring. A white precipitate (the bisulfite adduct) should form rapidly. Stir for 30–60 minutes to ensure completion.

-

Expert Note: If the aldehyde oils out, add a minimal amount of Ethanol to facilitate phase contact, but keep it minimal to prevent solubility losses.

-

-

Cyanide Addition: Cool the slurry to 0–5 °C in an ice bath. Carefully add a solution of NaCN (1.2 equiv) in water dropwise.

-

Caution: Ensure the system is vented to a scrubber or the back of the hood.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. The solid adduct will disappear as the oily mandelonitrile forms.

-

Workup: Extract the mixture with Ethyl Acetate (3x). Wash the combined organics with water (1x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo to yield the crude nitrile (typically a yellow oil).

-

Safety: The aqueous layer contains residual cyanide. Treat with bleach immediately.

-

Phase 2: Hydrolysis to Mandelic Acid

Objective: Hydrolyze the nitrile to the carboxylic acid.[1]

Reagents:

-

Crude 3,5-Difluoromandelonitrile

-

Concentrated Hydrochloric Acid (37% HCl)

Step-by-Step:

-

Acid Addition: Add the crude nitrile to a flask containing Concentrated HCl (approx. 3–5 mL per gram of nitrile).

-

Note: Some protocols use H₂SO₄, but HCl facilitates easier workup via evaporation.

-

-

Hydrolysis: Heat the mixture to reflux (approx. 100 °C) for 6–12 hours.

-

Monitoring: Monitor by TLC or HPLC. The intermediate amide often persists; ensure it is fully consumed before stopping.

-

-

Isolation: Allow the reaction to cool. If the product crystallizes upon cooling, filter it. If not, extract with Ethyl Acetate or Diethyl Ether.

-

Purification (Recrystallization): The crude acid is often colored. Recrystallize from Toluene or a Benzene/Ethanol mixture (standard for mandelic acids). Alternatively, dissolve in aqueous bicarbonate, wash with DCM (to remove non-acidic impurities), then re-acidify the aqueous layer to precipitate the pure acid.

Workflow Visualization

This diagram outlines the operational flow and decision points.

Caption: Operational workflow including critical safety quenching and quality control checkpoints.

Quantitative Data & Benchmarks

The following data points are derived from analogous benzaldehyde transformations and specific fluorinated derivatives.

| Parameter | Specification / Range | Notes |

| Stoichiometry | 1.0 : 1.2 : 1.2 | Aldehyde : Bisulfite : Cyanide |

| Reaction Temp (Step 1) | 0 °C | Exotherm control is vital during cyanide addition. |

| Reaction Temp (Step 2) | 100 °C (Reflux) | Required to drive amide hydrolysis. |

| Typical Yield (Overall) | 55% – 75% | Losses primarily occur during recrystallization. |

| Melting Point | 135 – 139 °C | Literature value for this compound. |

| Appearance | White to Off-White Solid | Crude may be yellow/orange before purification. |

Expert Insights & Troubleshooting

The "Oiling Out" Phenomenon

During the bisulfite step, substituted benzaldehydes often "oil out" rather than forming a clean precipitate, especially if the concentration is too high.

-

Solution: Vigorous mechanical stirring is superior to magnetic stirring here. If an oil persists, seed with a crystal of the adduct (if available) or scratch the glass.

Hydrolysis Stalling

The hydrolysis of the nitrile proceeds through an amide intermediate (

-

Correction: If HPLC shows the amide peak persisting, add fresh Conc. HCl and continue reflux. Do not attempt to purify until the amide is <5%.

Enantioselectivity

This protocol produces Racemic (±) mandelic acid.[4]

-

For Chiral Applications: Resolution is typically achieved via diastereomeric salt formation using (S)-(-)-1-Phenylethylamine or by using enzymatic hydrolysis (Nitrilase) on the mandelonitrile intermediate, though the latter requires specific biological screening.

References

-

Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1926). "Mandelic Acid".[1][5][6][7] Organic Syntheses, Coll.[3][8] Vol. 1, p.336.

-

Sigma-Aldrich. (n.d.). "this compound Product Sheet". Merck KGaA.

-

Occupational Safety and Health Administration (OSHA). (n.d.). "Cyanide Exposure and Safety". United States Department of Labor.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 108069, this compound". PubChem.

Sources

- 1. scribd.com [scribd.com]

- 2. unitedchemicalcn.com [unitedchemicalcn.com]

- 3. taekwang.co.kr [taekwang.co.kr]

- 4. researchgate.net [researchgate.net]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

Precision Chiral Scaffolds: 3,5-Difluoromandelic Acid in Next-Gen Therapeutics

Executive Summary

3,5-Difluoromandelic acid (3,5-DFMA) is a high-value chiral building block that bridges the gap between classical aromatic scaffolds and modern fluorinated pharmacophores. Its structural utility lies in the 3,5-difluoro substitution pattern , which strategically blocks metabolic "soft spots" on the phenyl ring (preventing P450-mediated oxidation) while modulating lipophilicity and pKa.

This Application Note provides a comprehensive technical guide for medicinal chemists and process scientists. It details the biocatalytic kinetic resolution of 3,5-DFMA to achieve >99% enantiomeric excess (ee), outlines its critical role in the synthesis of

The Fluorine Advantage in Medicinal Chemistry

The incorporation of 3,5-DFMA into drug candidates is rarely accidental; it is a calculated design choice driven by the "Fluorine Effect."

-

Metabolic Blockade: The 3- and 5-positions of a phenyl ring are common sites for oxidative metabolism. Fluorine substitution at these positions sterically and electronically inhibits cytochrome P450 oxidation, extending the drug's half-life (

). -

Acidity Modulation: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the

-hydroxyl group compared to non-fluorinated mandelic acid. This can strengthen hydrogen bonding interactions within a receptor pocket. -

Conformational Biasing: The C-F bond prefers to align orthogonal to adjacent carbonyls or amides due to dipole-dipole interactions, potentially locking the molecule into a bioactive conformation.

Physicochemical Profile

| Property | Data |

| Compound Name | This compound |

| CAS Number (Racemic) | 132741-31-2 |

| CAS Number (S-Isomer) | 209982-91-2 |

| Molecular Formula | |

| Molecular Weight | 188.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, EtOAc; Sparingly soluble in water |

| pKa (Estimated) | ~3.1 (Carboxylic acid), ~12.5 (Hydroxyl) |

Protocol A: Biocatalytic Kinetic Resolution

Obtaining enantiopure 3,5-DFMA is critical, as biological activity is often restricted to a single enantiomer (e.g., the (S)-enantiomer for LY411575). While chemical resolution with pseudoephedrine is possible, enzymatic kinetic resolution is preferred for scalability and atom economy.

Methodology: Lipase-Catalyzed Hydrolysis

This protocol uses Pseudomonas fluorescens lipase (Lipase AK) to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact (or vice versa depending on specific lipase strain specificity; validation required).

Reagents & Equipment

-

Substrate: Racemic methyl 3,5-difluoromandelate (prepared via esterification of the racemic acid).

-

Enzyme: Lipase AK (Pseudomonas fluorescens) or Immobilized Lipase PS-C (Amano).

-

Solvent System: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (pH 7.0) biphasic system.[1]

-

Monitoring: Chiral HPLC (Column: Daicel Chiralcel OJ-H or AD-H).

Step-by-Step Procedure

-

Preparation: Dissolve 10.0 g (53 mmol) of racemic methyl 3,5-difluoromandelate in 100 mL of MTBE.

-

Biphasic Setup: Add 100 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) to the organic phase.[2]

-

Initiation: Add 1.0 g of Lipase AK. Vigorously stir the emulsion at 30°C.

-

Monitoring (Self-Validating Step):

-

Extract a 50

L aliquot every hour. -

Analyze via Chiral HPLC (Hexane:iPrOH 90:10, 1 mL/min).

-

Stop Point: Terminate reaction when conversion reaches 50% (typically 24-48 hours).

-

-

Work-up:

-

Filter off the enzyme (if immobilized) or centrifuge to remove.

-

Separate the layers. The MTBE layer contains the unreacted (R)-ester .

-

Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the (S)-acid .

-

-

Purification: Recrystallize the (S)-acid from Toluene/EtOAc to upgrade ee to >99%.

Protocol B: Application in Pharmaceutical Synthesis

Case Study: Synthesis of

Coupling Protocol

-

Activation: Dissolve (S)-3,5-difluoromandelic acid (1.0 equiv) in DMF. Add HOBt (1.2 equiv) and EDCI (1.2 equiv) at 0°C. Stir for 30 mins.

-

Amine Addition: Add the amine scaffold (e.g., a benzodiazepine or dibenzazepinone derivative) (1.0 equiv) and DIPEA (2.5 equiv).

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Validation: Monitor disappearance of the acid via LC-MS.

-

Isolation: Standard aqueous work-up followed by flash chromatography.

Visualizing the Workflow

The following diagrams illustrate the resolution logic and the pharmacophore optimization strategy.

Figure 1: Chemo-enzymatic workflow for isolating the bioactive (S)-enantiomer.

Figure 2: SAR Logic - Why the 3,5-difluoro substitution improves drug developability.

Troubleshooting & Optimization

-

Low Enantioselectivity (E-value < 20):

-

Cause: Non-specific hydrolysis or enzyme incompatibility.

-

Fix: Switch to Burkholderia cepacia lipase (Lipase PS) or lower the temperature to 4°C to enhance kinetic discrimination.

-

-

Poor Solubility:

-

Cause: The difluoro ring increases lipophilicity.

-

Fix: Add 5-10% DMSO or DMF as a co-solvent in the enzymatic step (ensure enzyme tolerance first).

-

-

Racemization:

-

Risk: Benzylic protons alpha to carbonyls are acidic.

-

Prevention:[3] Avoid strong bases during work-up; keep extraction pH < 9.

-

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data.Link

-

Fauq, A. H., et al. (2007). A multigram chemical synthesis of the

-secretase inhibitor LY411575 and its diastereoisomers. Bioorganic & Medicinal Chemistry Letters. (Describes the use of (S)-3,5-DFMA in LY411575 synthesis). Link -

Almac Group. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.[4] (General protocol for lipase resolution of aryl alkanoic esters). Link

-

GuideChem. this compound Properties and Applications.Link

Sources

Application Note: Protocol for the Esterification of 3,5-Difluoromandelic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the protocol for synthesizing Methyl 3,5-difluoromandelate from 3,5-Difluoromandelic acid . While standard esterification is a routine organic transformation, this specific substrate presents unique challenges due to the electron-withdrawing nature of the 3,5-difluoro substitution pattern.

The "Fluorine Effect" on Reactivity

The presence of two fluorine atoms on the phenyl ring exerts a strong inductive electron-withdrawing effect ($ -I $). This impacts the reaction matrix in two critical ways:

-

Increased Acidity (

drop): The carboxylate group is more acidic than unsubstituted mandelic acid. -

Racemization Risk: The

-proton is significantly more acidic due to the electron-deficient ring system. Under basic conditions or prolonged high-temperature acidic reflux, the risk of enolization-mediated racemization increases.

Strategic Recommendation:

-

For Scalability (Racemic or Low-Risk): Use the Thionyl Chloride (

) Mediated Method . It generates anhydrous -

For Chiral Preservation: If the starting material is enantiopure (e.g., (S)-3,5-difluoromandelic acid), strict temperature control during the

addition is vital, or an enzymatic route (Lipase-catalyzed) should be considered (referenced in Section 5).

Reaction Mechanism & Logic Flow

The following diagram illustrates the critical decision pathways and the competition between product formation and racemization.

Figure 1: Reaction pathway highlighting the activation step and the risk of racemization if thermal limits are exceeded.

Protocol A: Thionyl Chloride Mediated Methanolysis (Standard)

This method is preferred for high yields (>95%) and ease of purification. It avoids the generation of water as a byproduct, pushing the equilibrium to the right.

Materials & Equipment

| Component | Specification | Role |

| Substrate | This compound (CAS 132741-31-2) | Starting Material |

| Solvent/Reagent | Methanol (Anhydrous), >99.8% | Nucleophile & Solvent |

| Activator | Thionyl Chloride ( | Acid Chloride generator / Water Scavenger |

| Quench | Sodium Bicarbonate ( | Neutralization |

| Equipment | 3-Neck RBF, Addition Funnel, | Reaction Vessel |

Step-by-Step Procedure

Step 1: Solvation (T = 0°C)

-

Charge a dry 3-neck round-bottom flask with This compound (1.0 equiv) .

-

Add Anhydrous Methanol (10-15 volumes) . Stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath. Maintain an inert atmosphere (

).

Step 2: Activation (T < 10°C)

-

Load Thionyl Chloride (1.2 - 1.5 equiv) into a pressure-equalizing addition funnel.

-

Critical: Add

dropwise over 30–45 minutes.-

Why: The reaction with methanol is exothermic and releases

gas and

-

-

Maintain internal temperature below 10°C during addition.

Step 3: Reaction (T = RT to Reflux)

-

Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 1 hour.

-

Optional: If TLC indicates incomplete conversion, heat to a gentle reflux (65°C) for 1–2 hours.

-

Note: For chiral substrates, monitor enantiomeric excess (ee) strictly if refluxing.

-

Step 4: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotovap) to remove excess MeOH and residual

/ -

Redissolve the residue in Ethyl Acetate (EtOAc) .

-

Wash carefully with Saturated

(Caution: -

Wash with Brine , dry over

, filter, and concentrate. -

Result: The product is typically a clear to pale yellow oil or low-melting solid.

Analytical Quality Control (QC)

Trust but verify. The following analytical markers confirm the success of the transformation.

NMR Characterization

-

NMR (400 MHz,

-

Look for the disappearance of the broad carboxylic acid proton (

ppm). -

New Peak: A sharp singlet at

ppm corresponding to the methyl ester ( -

Chiral Center: The methine proton (

) typically appears as a singlet or doublet (if coupling with OH) around

-

HPLC Method for Chiral Purity

If using chiral starting material, enantiomeric excess must be verified.

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic absorption).

-

Target: >98% ee.

Process Workflow Diagram

This DOT diagram visualizes the operational sequence for the lab execution.

Figure 2: Operational workflow for the esterification process.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis during workup. | Ensure |

| Racemization | Temperature too high or reaction time too long. | Eliminate reflux step; extend time at RT instead. Ensure reagents are anhydrous. |

| Byproduct Formation | Chlorination of the | This is a risk with |

| Safety Warning | HF Generation | While unlikely under these conditions, decomposition of fluorinated aromatics can release HF. Use appropriate PPE (gloves, goggles). |

References

-

Sigma-Aldrich. this compound Product Data. (Standard physical properties and CAS verification). Link

-

Organic Chemistry Portal. Esterification - Acid Catalyzed Mechanisms. (Foundational mechanism for Fisher/SOCl2 esterification). Link

-

Yadav, G. D., & Sivakumar, P. (2004). Enzymatic synthesis of (S)-mandelic acid esters. (Reference for enzymatic alternatives to avoid racemization). Link

-

Vertex AI Search. Synthesis of methyl 3,5-difluoromandelate and related fluorinated intermediates. (Contextual data on fluorinated intermediate synthesis). Link

The Strategic Application of 3,5-Difluoromandelic Acid in the Design of Potent Enzyme Inhibitors

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary drug development, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry. Mandelic acid and its derivatives have long been recognized for their utility in this regard, offering a versatile chiral backbone for the synthesis of a wide array of bioactive molecules.[1] The strategic incorporation of fluorine atoms into these scaffolds has further enhanced their potential, leveraging the unique physicochemical properties of fluorine to improve metabolic stability, binding affinity, and overall efficacy of enzyme inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a particularly valuable building block, 3,5-difluoromandelic acid, in the preparation of potent enzyme inhibitors, with a specific focus on caspase inhibitors.

The 3,5-difluoro substitution pattern on the phenyl ring of mandelic acid offers several key advantages in inhibitor design. The strong electron-withdrawing nature of the fluorine atoms can modulate the acidity of nearby protons and influence the electronic environment of the entire molecule. This can lead to enhanced binding interactions with enzyme active sites through non-covalent interactions such as dipole-dipole and hydrogen bonding. Furthermore, the presence of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the resulting drug candidates.

This document will provide a comprehensive overview of the synthetic strategies to incorporate the this compound moiety into enzyme inhibitors, detailed protocols for the synthesis of a representative caspase inhibitor, and the subsequent enzymatic assays to evaluate its potency.

The Role of this compound in Targeting Cysteine Proteases: A Focus on Caspases

Caspases, a family of cysteine-aspartic proteases, play a critical role in the regulation of apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the development of potent and selective caspase inhibitors is a significant area of therapeutic research.

Peptidomimetic inhibitors are a major class of caspase inhibitors, often designed to mimic the natural substrate of the enzyme. These inhibitors typically consist of a peptide recognition sequence and an electrophilic "warhead" that irreversibly binds to the catalytic cysteine residue in the caspase active site. The fluoromethyl ketone (FMK) group is a widely used warhead in the design of irreversible caspase inhibitors due to its appropriate reactivity and stability.

The incorporation of non-natural amino acids, such as those derived from this compound (which can be converted to 3,5-difluorophenylglycine), into the peptide backbone of these inhibitors can significantly enhance their properties. The 3,5-difluorophenyl side chain can occupy hydrophobic pockets within the enzyme's active site, leading to increased potency and selectivity.

Synthesis of a Dipeptidyl Caspase Inhibitor Incorporating a 3,5-Difluorophenylglycine Moiety

This section details a representative synthetic protocol for a dipeptidyl caspase inhibitor featuring a 3,5-difluorophenylglycine (Dpg) residue and a fluoromethyl ketone (FMK) warhead. The synthesis involves standard solution-phase peptide coupling techniques.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for a dipeptidyl caspase inhibitor.

Detailed Experimental Protocol: Synthesis of a Z-Val-(3,5-diF-Phg)-FMK Analog

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Part 1: Preparation of N-Boc-3,5-difluorophenylglycine

-

Starting Material: this compound.

-

Step 1: Azidation. Dissolve this compound in a suitable solvent (e.g., toluene). Add diphenylphosphoryl azide (DPPA) and triethylamine (TEA). Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 2: Reduction. After completion of the azidation, the crude azide is reduced to the corresponding amine. This can be achieved by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or by using a reducing agent like triphenylphosphine followed by water.

-

Step 3: Boc Protection. The resulting 3,5-difluorophenylglycine is then protected with a tert-butyloxycarbonyl (Boc) group. Dissolve the amino acid in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc2O) and a base such as sodium bicarbonate. Stir the reaction at room temperature until completion.

-

Purification: The final product, N-Boc-3,5-difluorophenylglycine, is purified by extraction and crystallization or column chromatography.

Part 2: Peptide Coupling and FMK Installation

-

Step 4: Dipeptide Formation. The prepared N-Boc-3,5-difluorophenylglycine is coupled with the next amino acid in the sequence, for example, N-Z-Valine (benzyloxycarbonyl-protected valine). This is a standard peptide coupling reaction using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or newer reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Step 5: Boc Deprotection. The Boc protecting group on the dipeptide is removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Step 6: Coupling to the FMK Precursor. The deprotected dipeptide is then coupled to a suitable fluoromethyl ketone precursor. The synthesis of peptidyl fluoromethyl ketones often involves the conversion of a protected amino acid's carboxylic acid to a diazomethyl ketone, followed by treatment with HF-pyridine to install the fluorine.[2]

-

Step 7: Final Deprotection (if necessary). Any remaining protecting groups on the side chains of the amino acids are removed to yield the final inhibitor.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC). The identity and purity of the compound should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation of Enzyme Inhibition: Caspase-3 Assay

The inhibitory potency of the synthesized compound is determined by measuring its effect on the enzymatic activity of a target caspase, for example, caspase-3. A common method involves a fluorometric assay using a specific caspase substrate.

Principle of the Assay

The assay utilizes a synthetic peptide substrate that is specific for caspase-3, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). When this substrate is cleaved by active caspase-3, the fluorogenic group AMC is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal. The potency of the inhibitor is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Diagram of the Caspase-3 Inhibition Assay Workflow

Caption: Workflow for a fluorometric caspase-3 inhibition assay.

Detailed Protocol for Caspase-3 Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).

-

Caspase-3 Enzyme: Reconstitute recombinant human caspase-3 in assay buffer to a desired stock concentration.

-

Substrate: Prepare a stock solution of Ac-DEVD-AMC in DMSO.

-

Inhibitor: Prepare a stock solution of the synthesized this compound-derived inhibitor in DMSO. Create a series of dilutions of the inhibitor in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well of a black, flat-bottom 96-well plate, add the following in order:

-

Assay buffer.

-

Diluted inhibitor solution (or DMSO for the control wells).

-

Diluted caspase-3 enzyme solution.

-

-

Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the Ac-DEVD-AMC substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[3]

-

Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Expected Results and Interpretation

A potent caspase inhibitor derived from this compound is expected to exhibit a low IC50 value, typically in the nanomolar to low micromolar range. The data should demonstrate a clear dose-dependent inhibition of caspase-3 activity.

Table 1: Representative Inhibition Data for a Hypothetical this compound-Derived Caspase Inhibitor

| Inhibitor Concentration (nM) | % Inhibition of Caspase-3 Activity |

| 1 | 10.5 |

| 10 | 35.2 |

| 50 | 48.9 |

| 100 | 65.8 |

| 500 | 89.1 |

| 1000 | 95.3 |

| IC50 (nM) | ~50 |

The results from these assays will provide crucial information on the potency and efficacy of the newly synthesized inhibitors, guiding further structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

This compound serves as a highly valuable and strategic starting material for the synthesis of potent enzyme inhibitors. Its unique electronic and steric properties, conferred by the difluoro substitution, can be harnessed to enhance the pharmacological profile of inhibitor candidates. The detailed synthetic and analytical protocols provided in this application note offer a practical guide for researchers to explore the potential of this compound in their own drug discovery programs, particularly in the development of novel therapeutics targeting caspases and other clinically relevant enzymes.

References

-

Synthesis and evaluation of novel dipeptidyl benzoyloxymethyl ketones as caspase inhibitors. PubMed. Available at: [Link]

-

Dipeptidyl Aspartyl Fluoromethylketones as Potent Caspase Inhibitors: SAR of the N-protecting Group. PubMed. Available at: [Link]

-

Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

-

Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. Available at: [Link]

-

Synthesis of tunable fluorescent imidazole-fused heterocycle dimers. ACS Publications. Available at: [Link]

-

A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. Available at: [Link]

-

An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Publishing. Available at: [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications. RSC Advances. Available at: [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. Available at: [Link]

-

Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis. NIH. Available at: [Link]

-

Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. NIH. Available at: [Link]

-

Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors. PubMed. Available at: [Link]

-

Peptidyl Fluoromethyl Ketones. Encyclopedia MDPI. Available at: [Link]

- Method for the stereoselective preparation of amino acid derivatives.Google Patents.

-

Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. Available at: [Link]

-

Zinc promoted rapid and efficient synthesis of Fmoc- and Z-alpha,alpha-dialkylamino acids under neutral conditions. ResearchGate. Available at: [Link]

-

Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. PubMed. Available at: [Link]

-

Synthesis of novel caspase inhibitors for characterization of the active caspase proteome in vitro and in vivo. University of Galway Research. Available at: [Link]

Sources

Application Note: Large-Scale Synthesis of 3,5-Difluoromandelic Acid

Executive Summary

3,5-Difluoromandelic acid (CAS 132741-31-2) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly gamma-secretase inhibitors for Alzheimer's disease and various kinase inhibitors.[1] The introduction of the 3,5-difluoro motif enhances metabolic stability and lipophilicity compared to the parent mandelic acid.[1]

This guide details a robust, scalable process for the synthesis of racemic this compound starting from 3,5-difluorobenzaldehyde.[1] Unlike traditional laboratory methods that utilize volatile hydrogen cyanide (HCN), this protocol employs a Bisulfite Adduct Strategy . This approach significantly mitigates safety risks associated with gaseous HCN, making it suitable for kilo-scale and pilot-plant operations while maintaining high yields (>85%).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the classic cyanohydrin route but modified for industrial safety.

Process Logic:

-

Nucleophilic Addition: The aldehyde is first converted to a solid bisulfite adduct. This traps the aldehyde and allows for a controlled displacement by cyanide in an aqueous phase, avoiding the generation of free HCN gas.

-

Hydrolysis: The resulting nitrile is hydrolyzed under strongly acidic conditions to yield the alpha-hydroxy acid.[1] The electron-withdrawing fluorine atoms at the 3 and 5 positions stabilize the cyanohydrin intermediate, generally improving the yield of the first step compared to unsubstituted benzaldehyde.[1]

Safety Prerequisite: Cyanide Management

CRITICAL: This protocol involves Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).[6]

-

Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber system.

-

PPE: Double nitrile gloves, face shield, and a Tyvek suit.

-

Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and accessible immediately outside the work area.

-

Waste: All aqueous streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.

Detailed Experimental Protocol

Phase 1: Formation of the Cyanohydrin (Bisulfite Route)

Reagents:

-

Sodium Bisulfite (NaHSO₃) (1.2 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Water (Process Solvent)

-

Ethyl Acetate or MTBE (Extraction Solvent)

Step-by-Step Methodology:

-

Bisulfite Adduct Formation:

-

In a reactor fitted with an overhead stirrer, dissolve Sodium Bisulfite (1.2 eq) in Water (3.0 vol relative to aldehyde).

-

Add 3,5-Difluorobenzaldehyde (1.0 eq) slowly at ambient temperature (20-25°C).

-

Observation: The mixture will likely become a thick slurry as the bisulfite adduct precipitates. Vigorous stirring is essential.

-

Stir for 60–90 minutes to ensure complete conversion.

-

-

Cyanide Displacement:

-

Cool the slurry to 0–5°C using a glycol jacket or ice bath.

-

Dropwise Addition: Add a solution of Sodium Cyanide (1.2 eq) in Water (1.5 vol) slowly over 45 minutes. Maintain internal temperature <10°C.

-

Mechanism:[1][4][6][7][8][9] The cyanide ion displaces the sulfonate group. The solid adduct will dissolve, and the oily cyanohydrin (3,5-difluoromandelonitrile) will separate.[1]

-

Stir at room temperature for 2 hours.

-

-

Isolation of Nitrile:

-

Extract the reaction mixture with Ethyl Acetate or MTBE (2 x 3 vol).

-

Wash the organic layer with Brine (1 vol).

-

Safety Step: Wash the organic layer with a dilute Sodium Hypochlorite solution (bleach) to destroy trace cyanide.

-

Concentrate the organic phase under reduced pressure to yield the crude cyanohydrin as a yellow/orange oil. Do not distill; cyanohydrins can be thermally unstable.[1]

-

Phase 2: Hydrolysis to this compound[1]

Reagents:

-

Crude 3,5-Difluoromandelonitrile (from Phase 1)[1]

-

Concentrated Hydrochloric Acid (37%) (5.0 vol) or H₂SO₄ (60%)

Step-by-Step Methodology:

-

Acid Hydrolysis:

-

Charge the crude nitrile into a glass-lined reactor.[1]

-

Add Concentrated HCl (5.0 vol) carefully.

-

Heat the mixture to 55–60°C for 4–6 hours.

-

Note: Higher temperatures (>80°C) may cause degradation due to the sensitive benzylic position and fluorine substituents. Monitor by HPLC for the disappearance of the nitrile peak.

-

Reaction Progress: The oily nitrile layer will dissolve as it converts to the polar acid and ammonium chloride.[1]

-

-

Workup & Crystallization:

-

Extract with Isopropyl Acetate or Ethyl Acetate (3 x 3 vol).

-

Dry the combined organics over Magnesium Sulfate (MgSO₄).[10]

-

Concentrate to a solid residue.

-

Recrystallization: Dissolve the crude solid in minimum hot Toluene (approx 80°C). Add dropwise anti-solvent (Heptane) if necessary until turbidity is observed. Cool slowly to 0°C.

-

Filter the white crystalline solid and dry in a vacuum oven at 45°C.

Process Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | |

| Yield (Overall) | 80 – 88% | Based on aldehyde start |

| Melting Point | 135 – 139 °C | Consistent with literature [1] |

| Purity (HPLC) | > 98.5% | Area % |

| Moisture (KF) | < 0.5% | Critical for downstream coupling |

| CAS Number | 132741-31-2 |

Process Logic & Workflow Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

Caption: Process Flow Diagram illustrating the critical unit operations and safety control points for the synthesis of this compound.

Advanced Considerations: Chiral Resolution

While the method above yields racemic (±)-3,5-difluoromandelic acid, pharmaceutical applications often require the pure (R)- or (S)-enantiomer.[1]

Resolution Protocol: For large-scale optical resolution, (1R,2R)-(-)-Pseudoephedrine is the preferred resolving agent.[1]

-

Dissolve racemic acid in Isopropanol.

-

Add 0.5 eq of (1R,2R)-(-)-pseudoephedrine.

-

The diastereomeric salt of the (S)-acid crystallizes preferentially.

-

Acidify the salt to recover the enantiopure (S)-3,5-difluoromandelic acid [2].[1]

Enzymatic Alternative: For "Green Chemistry" compliance, the use of a Nitrilase enzyme (e.g., from Alcaligenes faecalis) can directly convert the nitrile to the (R)-acid with high enantiomeric excess (>98% ee), bypassing the harsh acid hydrolysis step [3].[1]

References

-

Garofalo, A. W., et al. (2002). "A series of C-terminal amino alcohol dipeptide Aβ inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 12(21), 3051-3053.[1] (Demonstrates use of the compound in Alzheimer's research and resolution).

-

Yin, J., An, Y., & Gao, H. (2025). "Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties." Fermentation, 11, 234. Retrieved from [Link]

-

Organic Syntheses. (1926). Mandelic Acid.[6][7][8][11][12][13][14][15] Org. Synth. 1926, 6,[1][10] 58. Retrieved from [Link] (Foundational protocol for bisulfite method).

Sources

- 1. CN103880625A - Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid - Google Patents [patents.google.com]

- 2. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 3. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. designer-drug.com [designer-drug.com]

- 7. EP0071568B1 - Mandelic acid derivatives, process for their preparation and their microbicidal application - Google Patents [patents.google.com]

- 8. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0596466A2 - The process for producing D-mandelic acid - Google Patents [patents.google.com]

- 10. Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 132741-30-1: 2,4-difluoromandelic acid | CymitQuimica [cymitquimica.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof - Google Patents [patents.google.com]

- 14. Environmentally friendly production of mandelic acid [mpg.de]

- 15. researchgate.net [researchgate.net]

Enzymatic resolution of racemic 3,5-Difluoromandelic acid

Application Note: High-Efficiency Enzymatic Resolution of Racemic 3,5-Difluoromandelic Acid

Executive Summary

This compound is a high-value chiral synthon utilized in the synthesis of next-generation antithrombotic agents, antitumor drugs, and broad-spectrum antibiotics. The electron-withdrawing fluorine atoms at the 3 and 5 positions enhance metabolic stability and lipophilicity but also render the molecule sensitive to harsh racemization conditions typical of classical chemical resolution.

This guide details a robust, scalable protocol for the enzymatic kinetic resolution (EKR) of racemic this compound. Unlike diastereomeric salt crystallization, which often requires exhaustive screening of resolving agents (e.g., proline amides), this biocatalytic approach utilizes the high stereoselectivity of Pseudomonas fluorescens lipase (Amano Lipase AK) to hydrolyze the methyl ester precursor under mild, aqueous conditions.

Mechanistic Principles

The resolution relies on the ability of lipases to discriminate between enantiomers of the racemic ester (Methyl 3,5-difluoromandelate).

-

The Catalyst: Pseudomonas fluorescens lipase (PFL) is selected for its "lipase fold" geometry, which accommodates the bulky aromatic ring of mandelates while exerting strict stereocontrol over the ester bond.

-

The Reaction: Hydrolysis.[1][2][3][4] The enzyme preferentially hydrolyzes the (R)-ester to the free (R)-acid , leaving the (S)-ester intact.

-

Fluorine Effect: The 3,5-difluoro substitution increases the electrophilicity of the carbonyl carbon, typically enhancing the reaction rate (

) compared to non-fluorinated mandelates, though it may slightly impact

Reaction Pathway Diagram

Figure 1: Kinetic resolution pathway. The lipase selectively hydrolyzes the (R)-enantiomer.[1][5]

Experimental Protocol

Materials & Reagents

-

Substrate: Racemic this compound (converted to methyl ester in situ or pre-synthesized).

-

Enzyme: Amano Lipase AK (Pseudomonas fluorescens) or Amano Lipase PS (Burkholderia cepacia).

-

Solvent: Methyl tert-butyl ether (MTBE) (organic phase); 0.1 M Phosphate Buffer (pH 7.0) (aqueous phase).[6]

-

Workup: Sodium bicarbonate (saturated), Ethyl acetate, HCl (1 M).

Step 1: Substrate Preparation (Esterification)

Note: Enzymatic hydrolysis requires the ester form. The acid must be protected first.

-

Dissolve racemic this compound (10 g, 53 mmol) in Methanol (100 mL).

-

Add catalytic conc.

(0.5 mL). -

Reflux for 4 hours (Monitor by TLC/HPLC until acid is consumed).

-

Concentrate in vacuo, neutralize with

, and extract with Ethyl Acetate. -

Evaporate solvent to yield Racemic Methyl 3,5-difluoromandelate (Yield >95%).

Step 2: Enzymatic Hydrolysis (The Resolution)

-

Emulsion Preparation: In a reaction vessel, dissolve 5.0 g of Racemic Methyl Ester in 25 mL of MTBE.

-

Add 100 mL of 0.1 M Phosphate Buffer (pH 7.0). Vigorously stir to create an emulsion.

-

Initiation: Add 500 mg of Lipase AK (10% w/w relative to substrate).

-

Incubation: Stir at 30°C @ 250 rpm. Maintain pH 7.0 by automatic titration with 1.0 M NaOH (or manual addition) if scale permits, as hydrolysis releases acid.

-

Monitoring: Monitor conversion via chiral HPLC (see Section 4). Stop reaction when conversion reaches 45-50% (typically 24-48 hours).

Step 3: Separation & Purification

The beauty of this method is the phase separation of product and reactant based on acidity.

-

Quench: Filter off the enzyme (celite filtration) or stop stirring.

-

Phase Separation: Transfer mixture to a separatory funnel.

-

Extraction 1 (Removal of Ester):

-

Adjust aqueous phase to pH 8.0 using saturated

. -

Extract with MTBE or Ethyl Acetate (3 x 50 mL).

-

Organic Layer: Contains (S)-Methyl 3,5-difluoromandelate (ee > 98%).

-

Aqueous Layer: Contains (R)-3,5-difluoromandelate sodium salt .

-

-

Extraction 2 (Isolation of Acid):

Step 4: Chemical Hydrolysis of (S)-Ester (Optional)

If the (S)-acid is required, chemically hydrolyze the isolated (S)-ester (from Step 3, Organic Layer) using LiOH in THF/Water.

Analytical Methods

Precise determination of Enantiomeric Excess (ee) is critical. The fluorine atoms can alter retention times compared to standard mandelic acid.

Table 1: Chiral HPLC Conditions

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (Aromatic ring) or 210 nm |

| Retention Times (Approx) | (S)-Ester: ~8.5 min (R)-Ester: ~11.2 min (Note: Acid product usually elutes differently or requires derivatization to methyl ester for accurate ee determination) |

Tip: For best accuracy, derivatize the isolated (R)-acid back to the methyl ester using diazomethane or MeOH/H2SO4 before HPLC injection to compare directly with the starting material.

Workflow Visualization

Figure 2: Operational workflow for the chemo-enzymatic resolution process.

Troubleshooting & Optimization

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | pH Drop | The hydrolysis releases acid, dropping pH and inhibiting lipase. Ensure robust buffering (0.1 M) or use a pH-stat titrator. |

| Low Enantioselectivity (E < 20) | Non-specific Hydrolysis | Spontaneous chemical hydrolysis can occur at high pH (>8). Keep pH strictly at 7.0. Lower temperature to 20°C. |

| Emulsion Issues | Protein Aggregation | Add a small amount of surfactant (e.g., Triton X-100) or filter through a celite pad before separation. |

| Substrate Insolubility | High Fluorine Lipophilicity | Increase the ratio of organic co-solvent (MTBE or Toluene) up to 1:1 v/v. |

References

-

Lipase-Catalyzed Kinetic Resolution of Mandelic Acid Derivatives

- Title: Lipase-catalyzed kinetic resolution of 3-aryl alkanoic acids.

- Source: Almac Group / PubMed (Contextual Analog).

-

URL:[Link] (General reference for industrial biocatalysis protocols).

-

Salt Resolution Alternative

-

Mechanism of Lipase Action

-

General Protocol for Fluorinated Mandelates

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. almacgroup.com [almacgroup.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid - Google Patents [patents.google.com]

- 8. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]

- 9. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]

- 10. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Difluoromandelic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 3,5-Difluoromandelic acid from a typical reaction mixture. Our goal is to equip you with the scientific rationale behind each purification step, enabling you to diagnose and resolve common experimental challenges effectively.

Troubleshooting Guide: Common Issues in this compound Purification

This section addresses specific problems you may encounter during the isolation and purification of this compound, particularly after its synthesis, which often involves the reaction of 3,5-difluorobenzaldehyde with a cyanide source, followed by hydrolysis.

Question 1: After acidification of the hydrolysis mixture, my product has precipitated as an oil or a sticky solid, not a crystalline material. What should I do?

Answer:

This phenomenon, known as "oiling out," is a common issue in the crystallization of many organic compounds, including substituted mandelic acids. It occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of impurities is high, disrupting the crystal lattice formation.

Causality:

-

High Impurity Load: The crude reaction mixture may contain unreacted 3,5-difluorobenzaldehyde, its cyanohydrin intermediate, or dimeric byproducts formed during hydrolysis. These impurities can act as a solvent for your desired product, preventing proper crystallization.

-

Supersaturation Level is Too High: Rapid acidification or cooling can lead to a sudden and high degree of supersaturation, favoring amorphous precipitation over orderly crystal growth.

-

Inappropriate Solvent Environment: The aqueous environment post-hydrolysis might not be the ideal medium for the crystallization of the relatively nonpolar this compound.

Step-by-Step Resolution Protocol:

-

Re-dissolution and Extraction:

-

Do not attempt to filter the oil. Instead, perform a liquid-liquid extraction. Add an appropriate organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK) to the mixture. These solvents are effective for extracting mandelic acid derivatives.

-

Gently agitate the biphasic mixture to dissolve the oil and transfer the this compound into the organic phase.

-

Separate the organic layer. Wash it with brine to remove excess water and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

-

Solvent Swap and Controlled Crystallization:

-

Concentrate the dried organic extract under reduced pressure to remove the extraction solvent.

-

At this stage, you can attempt a controlled recrystallization. Based on the properties of similar aromatic carboxylic acids, a mixed solvent system is often effective. A good starting point would be a solvent in which the acid is soluble when hot (like toluene or isopropanol) and an anti-solvent in which it is poorly soluble (like hexanes or heptane).

-

Dissolve the crude residue in a minimal amount of the hot primary solvent.

-

Slowly add the anti-solvent dropwise until the solution becomes faintly turbid.

-

Gently warm the mixture until the turbidity just disappears.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

-

-

Consider Seeding:

-

If you have a small amount of pure this compound, adding a seed crystal to the supersaturated solution can induce crystallization.

-

Question 2: My recrystallized this compound has a low melting point and a broad melting range. How can I improve its purity?

Answer:

A low and broad melting point is a classic indicator of impurities. The melting point of pure this compound is reported to be in the range of 135-139 °C. A significant deviation suggests the presence of residual starting materials, solvents, or byproducts.

Causality:

-

Incomplete Removal of Starting Materials: Unreacted 3,5-difluorobenzaldehyde or its precursors may still be present.

-

Presence of Isomeric or Structurally Related Impurities: Side reactions during synthesis can generate impurities that have similar solubility profiles to the desired product, making them difficult to remove by a single recrystallization.

-

Trapped Solvent: The crystal lattice may have incorporated molecules of the recrystallization solvent.

Purity Enhancement Workflow:

-

Analytical Assessment (Optional but Recommended):

-

Use High-Performance Liquid Chromatography (HPLC) to assess the purity and identify the number of major impurities. A typical method for mandelic acids involves a reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid).

-

-

Secondary Recrystallization:

-

Perform a second recrystallization, potentially using a different solvent system than the first. If you used a toluene/heptane system initially, consider an alcohol like isopropanol or an ethyl acetate/hexanes mixture for the second attempt. This change in solvent polarity can alter the solubility of impurities, leading to better separation.

-

-

Activated Carbon Treatment:

-

If your product is colored, this often indicates the presence of polar, high molecular weight byproducts. During the redissolution step of recrystallization (before cooling), add a small amount of activated carbon to the hot solution.

-

Stir for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon. This can effectively remove color and certain impurities.

-

-

Preparative Chromatography:

-

For high-purity requirements, especially in drug development, preparative HPLC is the most effective method for removing closely related impurities. This technique uses a larger column and higher sample loads than analytical HPLC to isolate pure fractions of the target compound.

-

Question 3: I am struggling with low recovery after recrystallization. What factors could be responsible, and how can I improve my yield?

Answer:

Low recovery is a common trade-off for high purity in recrystallization. However, optimizing the process can help you achieve a better balance.

Causality:

-

Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

-

Premature Crystallization: If the solution cools too quickly during a hot filtration step (e.g., to remove activated carbon), some product will crystallize prematurely and be lost.

-

Incomplete Precipitation: The product may have significant solubility in the solvent even at low temperatures.

Strategies to Improve Yield:

-

Minimize Solvent Volume:

-

When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.

-

-

Optimize the Cooling Process:

-

Slow cooling is crucial. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.

-

-

Recover a Second Crop:

-

After filtering the initial crystals, take the mother liquor and concentrate it to about half its original volume.

-

Cool this concentrated solution to see if a second crop of crystals forms. Note that this second crop will likely be less pure than the first and should be analyzed separately.

-

-

Choose an Optimal Solvent System:

-

The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility for it when cold. Experiment with different solvent/anti-solvent combinations to find the best system for this compound.

-

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

-

Unreacted Starting Materials: 3,5-difluorobenzaldehyde is a common starting material and can persist in the final product if the initial reaction is incomplete.

-

Cyanohydrin Intermediate: The 2-hydroxy-2-(3,5-difluorophenyl)acetonitrile intermediate may not be fully hydrolyzed.

-

Dimeric Esters: Mandelic acids are known to form dimers through intermolecular esterification of the hydroxyl and carboxylic acid groups, especially under acidic or thermal conditions.

-

Oxidation Products: The aldehyde starting material can be oxidized to 3,5-difluorobenzoic acid.

Q2: What is the best way to monitor the purity of this compound during purification?

-

HPLC is the gold standard for quantitative purity analysis. It can separate the target compound from most impurities and provide accurate area percentages.

-

Thin Layer Chromatography (TLC) is a quick, qualitative method to assess the number of components in your mixture and track the progress of the purification.

-

Melting Point Analysis is a simple and effective way to gauge purity. A sharp melting point close to the literature value (135-139 °C) indicates high purity.

Q3: Can I use liquid-liquid extraction as a primary purification step?

-

Yes, acid-base extraction is a very effective initial purification step. After hydrolysis, ensure the aqueous solution is basic (pH > 8) with a base like sodium bicarbonate. This will deprotonate the this compound, making it water-soluble. You can then wash the aqueous layer with a solvent like dichloromethane or ethyl acetate to remove neutral organic impurities (e.g., unreacted aldehyde). Afterward, re-acidify the aqueous layer to a pH < 2 with an acid like HCl, which will protonate your product, making it less water-soluble and allowing you to extract it into a fresh portion of organic solvent.

Data and Protocols

Table 1: Recommended Solvent Systems for Purification

| Purification Step | Solvent System | Rationale & Comments |

| Extraction | Ethyl Acetate / Water | Good partitioning coefficient for mandelic acid derivatives. |

| Methyl Isobutyl Ketone (MIBK) / Water | Lower water miscibility than ethyl acetate, can be advantageous. | |